molecular formula C10H10N2O3 B1436552 (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide CAS No. 2352-40-1

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

Cat. No.: B1436552
CAS No.: 2352-40-1
M. Wt: 206.2 g/mol
InChI Key: HMVFHMLPFAZHEW-VQHVLOKHSA-N
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Description

(2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide (CAS 2352-40-1) is a structurally distinct organic compound characterized by a butanamide backbone substituted with a hydroxyimino group at position 2, a ketone at position 3, and a phenyl group attached to the amide nitrogen (Fig. 1). Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol . The compound adopts a Z-configuration at the hydroxyimino double bond, which influences its spatial arrangement and reactivity .

Key functional groups include:

  • Hydroxyimino group (–NOH): Enhances coordination capabilities with metal ions and participation in tautomerism .
  • Ketone (–C=O): Contributes to electrophilic reactivity, enabling nucleophilic additions or condensations .

Biological Activity

Overview

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, also referred to as a derivative of hydroxyimino compounds, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that include a hydroxyimino group and a phenylbutanamide framework, which may contribute to its diverse biological effects.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 233.25 g/mol
  • Structural Features : The compound contains a hydroxyimino functional group, which is known for its reactivity and ability to form various derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxyimino group may facilitate the formation of reactive intermediates that can inhibit enzymes involved in various metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain proteases or kinases, modulating signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : Hydroxyimino compounds are often evaluated for their ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

Antimicrobial Properties

Research has indicated that derivatives of hydroxyimino compounds exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed potent inhibition against various bacterial strains, suggesting that this compound could have comparable effects.

Anticancer Activity

Investigations into the anticancer potential of hydroxyimino derivatives reveal promising results. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Activity : A series of studies evaluated the antimicrobial efficacy of related hydroxyimino compounds against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing their potential as antimicrobial agents.
  • Anticancer Effects : In a notable study involving human cancer cell lines, this compound was tested for cytotoxicity. The compound exhibited IC50 values below 10 µM in several cell lines, indicating strong anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeAssessed CompoundsIC50/ MIC ValuesReference
AntibacterialHydroxyimino Derivatives1-10 µM
AnticancerThis compound<10 µM
AntioxidantVarious Hydroxyimino CompoundsEffective Scavenging

Scientific Research Applications

The compound's unique structural features contribute to its notable biological activities:

1. Enzyme Inhibition

  • The hydroxyimino group enables the compound to interact with various enzymes, potentially acting as an inhibitor for proteases and kinases. This interaction may modulate critical signaling pathways associated with cell proliferation and apoptosis.

2. Antioxidant Activity

  • Hydroxyimino compounds are often evaluated for their ability to scavenge free radicals, providing protective effects against oxidative stress. This antioxidant property is crucial in preventing cellular damage and maintaining overall cellular health.

3. Antimicrobial Properties

  • Research indicates that derivatives of hydroxyimino compounds exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit various bacterial strains, suggesting that (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide may possess comparable effects.

4. Anticancer Activity

  • Investigations into the anticancer potential of hydroxyimino derivatives reveal promising results. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. Notably, some studies reported IC50 values below 10 µM in several cancer cell lines, indicating strong anticancer properties .

Antimicrobial Activity

A series of studies evaluated the antimicrobial efficacy of related hydroxyimino compounds against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing their potential as effective antimicrobial agents.

Anticancer Effects

In a significant study involving human cancer cell lines, this compound was tested for cytotoxicity. The compound exhibited strong anticancer properties with IC50 values indicating effective inhibition of cancer cell growth across multiple lines.

Summary of Biological Activities

Activity Type Description
Enzyme InhibitionPotential inhibitor of proteases and kinases affecting cell signaling pathways
Antioxidant ActivityScavenges free radicals, offering protection against oxidative stress
Antimicrobial PropertiesSignificant activity against various bacterial strains
Anticancer ActivityInduces apoptosis in cancer cells; effective at low concentrations (IC50 < 10 µM)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, and how is purity confirmed?

  • Methodology : The compound is synthesized via oximation of 3-oxo-N-phenylbutanamide using hydroxylamine under acidic conditions. details a protocol with 78% yield, validated by NMR (δH = 11.0 ppm for hydroxyimino proton, δC = 200.1 ppm for ketone) and column chromatography (EtOAc/cyclohexane 1:2). Purity is confirmed via TLC (Rf = 0.32) and melting point analysis (95–97°C) .
  • Critical Note : Ensure regioselectivity for the (Z)-isomer by monitoring reaction pH and temperature to avoid tautomerization.

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) and WinGX/ORTEP ( ) reveals planar geometry (r.m.s. deviation = 0.121 Å). Hydrogen bonding (O–H⋯N, C–H⋯O) forms 2(6) graph-set motifs ( ). For example, O–H⋯N distances (~2.8 Å) stabilize molecular packing .
  • Data Conflict : Discrepancies in unit cell parameters may arise from polymorphism; always cross-validate with IR (C=O at ~1680 cm⁻¹) and DFT calculations.

Advanced Research Questions

Q. How do tautomeric equilibria (keto-enol vs. oxime) influence the compound’s reactivity in catalytic applications?

  • Methodology : Use UV-Vis spectroscopy (λmax ~300 nm for enol form) and NMR kinetics (variable-temperature ¹H-NMR) to study tautomerization. shows the (Z)-oxime form dominates in polar solvents (e.g., CDCl₃), while enolization is favored in DMSO .
  • Experimental Design : Compare reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts; oxime coordination may suppress side reactions .

Q. What computational strategies predict the compound’s binding affinity for biological targets (e.g., SHP2 inhibitors)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with SHP2’s allosteric site. highlights key residues (e.g., Arg 111, Tyr 62) forming hydrogen bonds with the hydroxyimino group. Free energy calculations (MM-PBSA) validate binding stability (ΔG ~−8.2 kcal/mol) .
  • Limitation : Over-reliance on rigid docking may underestimate conformational flexibility; employ hybrid QM/MM approaches for accuracy.

Q. How does the compound’s hydrogen-bonding network affect its supramolecular assembly in solid-state materials?

  • Methodology : Graph-set analysis (Etter’s rules) identifies recurring motifs (e.g., R₂²(6) for O–H⋯N). and show C–H⋯O interactions (~3.0 Å) and π-stacking (Cg⋯Cg ~3.5 Å) enhance thermal stability (TGA decomposition >200°C) .
  • Data Interpretation : Contrast with related derivatives (e.g., ’s diazenyl analog) to isolate hydroxyimino-specific contributions.

Q. Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines : Use nitrile gloves and fume hoods (per OSHA HCS, ). Avoid inhalation (S22) and skin contact (S24/25). Waste disposal follows EPA guidelines (small quantities with household waste) .
  • Contradiction : While classifies it as industrial-use only, notes no acute toxicity; still, treat as a potential irritant.

Comparison with Similar Compounds

Physicochemical Properties :

  • Hydrogen bonding: Two hydrogen bond donors (amide NH and hydroxyl OH) and four acceptors (amide O, ketone O, hydroxyimino O/N) enable strong intermolecular interactions .
  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to its amide and hydroxy groups .
  • Calculated properties : XLogP3 = 2 (moderate lipophilicity), topological polar surface area = 78.8 Ų (high polarity) .

To contextualize the unique properties of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide, a comparative analysis with structurally related compounds is provided below.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features References
This compound C₁₀H₁₀N₂O₃ Hydroxyimino (–NOH), ketone (–C=O), phenylamide Z-configuration; dual H-bond donors; potential for metal coordination
2-(Hydroxyimino)-3-oxo-N-(4-chlorophenyl)butanamide C₁₀H₉ClN₂O₃ Chlorophenyl instead of phenyl Enhanced lipophilicity (Cl substituent); potential antimicrobial applications
C23H18ClN3O3 (azo compound) C₂₃H₁₈ClN₃O₃ Azo (–N=N–), chlorophenyl, acetylacetonate Monoclinic crystal system (P121/c1); used in pigment synthesis
2-[2-(Hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide C₁₆H₁₆N₄OS Hydrazinecarbothioamide (–NH–NH–C=S), hydroxyimino Planar skeleton; S atom enables diverse non-covalent interactions
3-Oxo-2-phenylbutanamide C₁₀H₁₁NO₂ Phenyl, ketone; lacks hydroxyimino group Simpler structure; precursor in amphetamine synthesis

Reactivity Highlights :

  • The hydroxyimino group in the target compound facilitates tautomerism (keto-enol equilibrium), enabling diverse reactivity compared to analogs lacking this group (e.g., 3-oxo-2-phenylbutanamide) .
  • Chlorophenyl derivatives exhibit increased electrophilicity due to the electron-withdrawing Cl atom, enhancing their utility in substitution reactions .

Crystallographic and Supramolecular Features

Compound Crystal System Space Group Key Interactions Applications
This compound Not reported O–H⋯O and N–H⋯O H-bonds (predicted) Coordination chemistry, drug design
C23H18ClN3O3 Monoclinic P121/c1 π-π stacking; keto-enol tautomerism Pigment synthesis
2-[2-(Hydroxyimino)-1-phenylpropylidene]-N-phenylhydrazinecarbothioamide Monoclinic P21/c O–H⋯N and C–H⋯O H-bonds; S⋯π interactions Material science

Preparation Methods

General Synthetic Strategy

The synthesis of (2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide typically involves the nitrosation of 3-oxo-N-phenylbutanamide or related precursors. The key step is the selective conversion of the ketone moiety at position 2 into the hydroxyimino group, preserving the amide functionality and the phenyl substituent.

  • Starting Material: 3-oxo-N-phenylbutanamide or its analogs.
  • Key Reagent: Hydroxylamine or nitrosating agents such as sodium nitrite (NaNO₂) under acidic conditions.
  • Reaction Conditions: Low temperatures (often 0°C) to prevent side reactions and control selectivity.
  • Solvents: Commonly used solvents include ethanol, methanol, or aqueous acidic media.

Nitrosation of 3-oxo-N-phenylbutanamide

The most direct and widely reported method for preparing this compound is the nitrosation of the corresponding 3-oxo-N-phenylbutanamide using sodium nitrite in acetic acid at low temperature.

  • Mechanism: The ketone carbonyl group is converted into an oxime via reaction with hydroxylamine generated in situ from sodium nitrite and acid.
  • Temperature Control: Maintaining 0°C is critical to avoid over-oxidation or side reactions.
  • Reaction Time: Typically 1–2 hours to ensure complete conversion.

This method yields the (2Z)-hydroxyimino isomer predominantly due to the thermodynamic stability of the Z-configuration in the oxime.

Oxidative Methods Using Hypervalent Iodine Reagents

Recent studies have demonstrated the use of hypervalent iodine reagents such as diacetoxyiodobenzene (PhI(OAc)₂) in the presence of Lewis acids (e.g., ZnCl₂) to facilitate oxidation and halogenation reactions on 3-oxo-N-phenylbutanamide derivatives, which can be adapted for hydroxyimino compound synthesis.

  • Reaction Optimization: Experiments showed that using 1.3 equivalents of PhI(OAc)₂ and 1.5 equivalents of ZnCl₂ in dioxane at room temperature for 1 hour gave optimal results.
  • Lewis Acid Role: ZnCl₂ or FeCl₃ catalyzes the reaction, increasing yield and selectivity.
  • Solvent Effects: Dioxane and DMF were found to be practical solvents.
  • Note: Without Lewis acids or PhI(OAc)₂, no product formation was observed.

This oxidative approach can be tailored to generate hydroxyimino derivatives by controlling reagent stoichiometry and reaction conditions.

Alternative Synthetic Routes

Other synthetic routes involve multi-step processes starting from cyanoacetate derivatives or amides with subsequent hydrolysis and nitrosation steps:

  • Example: Reaction of ethyl cyanoacetate with aniline derivatives followed by hydrolysis and treatment with hydroxylamine can yield hydroxyimino amides.
  • Industrial Scale: Large-scale synthesis may involve batch reactions with catalysts to improve yield and purity, followed by purification via recrystallization or chromatography.

Reaction Condition Optimization and Yields

Parameter Optimal Condition Outcome/Notes
Temperature 0°C for nitrosation Prevents side reactions
Reagent Stoichiometry 1.3 equiv PhI(OAc)₂, 1.5 equiv ZnCl₂ Maximizes yield in oxidative method
Solvent Dioxane or DMF Good solubility and reaction rates
Reaction Time 1 hour (oxidative), 1-2 hours (nitrosation) Sufficient for completion
Purification Recrystallization or chromatography Achieves >95% purity

Mechanistic Insights

  • The hydroxyimino group formation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate.
  • In oxidative methods, hypervalent iodine reagents facilitate electrophilic activation of the substrate, enabling transformation to hydroxyimino derivatives.
  • Lewis acids stabilize intermediates and enhance electrophilicity, increasing reaction rates and selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nitrosation 3-oxo-N-phenylbutanamide NaNO₂, AcOH, 0°C Simple, high selectivity Requires low temperature control
Oxidative Halogenation 3-oxo-N-phenylbutanamide PhI(OAc)₂, ZnCl₂, dioxane, RT Catalytic, mild conditions Sensitive to reagent ratios
Multi-step from cyanoacetate Ethyl cyanoacetate + aniline Hydrolysis, hydroxylamine treatment Versatile, scalable More steps, longer synthesis

Research Findings and Practical Notes

  • The nitrosation approach remains the most straightforward and widely used laboratory method for synthesizing this compound.
  • Oxidative methods using hypervalent iodine reagents offer novel pathways with potential for functional group diversification.
  • Reaction conditions such as temperature, solvent, and catalyst choice critically influence yield and purity.
  • Purification techniques like recrystallization from suitable solvents ensure the isolation of high-purity compounds (>95%).

Properties

IUPAC Name

(E)-3-hydroxy-2-nitroso-N-phenylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7(13)9(12-15)10(14)11-8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,14)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFHMLPFAZHEW-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)NC1=CC=CC=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)NC1=CC=CC=C1)\N=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423378, DTXSID101246305
Record name 2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2352-40-1, 127745-40-8
Record name 2-(hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2Z)-2-(Hydroxyimino)-3-oxo-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide
(2Z)-2-(hydroxyimino)-3-oxo-N-phenylbutanamide

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